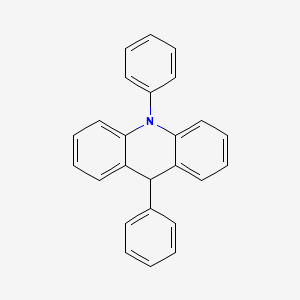

9,10-Diphenyl-9,10-dihydroacridine

Description

Evolution of Dihydroacridine Research Paradigms in Modern Organic Chemistry

The study of dihydroacridines has undergone a significant transformation in modern organic chemistry. Initially, research focused on the synthesis and basic reactivity of these N-heterocyclic compounds. However, the paradigm has shifted towards exploring their unique electronic and photophysical properties. This evolution was driven by the discovery of their potential in various applications, from photocatalysis to organic electronics.

Early synthetic methods often involved acid-catalyzed cyclizations, which were sometimes complicated by competing elimination reactions. nih.gov More recent research has focused on developing improved, high-yield synthetic procedures, such as those involving Grignard reagents or Buchwald-Hartwig amination, to create a diverse range of 9,9-disubstituted dihydroacridines. nih.govnih.gov

A significant leap in the research paradigm has been the investigation of dihydroacridine derivatives as potent photocatalysts. acs.org Upon irradiation, these compounds can exhibit high reducibility and function as catalysts for reductive defluorination, a challenging chemical transformation. acs.org This has opened up new avenues for their use in activating inert chemical bonds under mild conditions. acs.org Mechanistic studies, including DFT calculations, have become central to understanding the sequential single-electron transfer processes involved in their catalytic cycles. acs.org

Academic Significance of 9,10-Diphenyl-9,10-dihydroacridine and its Derivatives in Contemporary Chemical Science

9,10-Diphenyl-9,10-dihydroacridine and its derivatives have garnered considerable academic interest due to their intriguing structure and versatile properties. The non-planar, butterfly-like conformation of the dihydroacridine core, combined with the electronic characteristics of the phenyl substituents at the 9- and 10-positions, gives rise to a unique set of photophysical and electrochemical behaviors.

These compounds are particularly significant in the field of materials science, specifically in the development of organic light-emitting diodes (OLEDs). Derivatives of 9,10-dihydroacridine (B10567), such as those incorporating dimethylacridine units, are being designed and synthesized as hole-transporting materials and hosts for phosphorescent OLEDs. nih.gov For instance, fusing a naphthalene (B1677914) moiety with 9,9-dimethyl-9,10-dihydroacridine (B1200822) has been shown to weaken the electron-donating ability and increase the conjugation, leading to deep-blue emitters with high color purity suitable for ultra-high-definition displays. rsc.org

Furthermore, the energetic and reactivity properties of the 9,10-dihydroacridine scaffold are a subject of ongoing computational and experimental investigation. researchgate.net Understanding the thermodynamic stability and bond dissociation energies is crucial for designing new host materials with high triplet energies, which is a key requirement for efficient phosphorescent OLEDs. researchgate.net

Overview of Methodological Approaches in Studying Complex Organic Systems

The study of complex organic systems like 9,10-Diphenyl-9,10-dihydroacridine relies on a combination of sophisticated methodological approaches that integrate synthesis, characterization, and theoretical modeling.

Synthesis and Characterization: The preparation of these molecules often involves multi-step synthetic sequences. nih.govnih.gov Modern synthetic strategies, such as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, are frequently employed to construct the intricate molecular architectures. nih.govmdpi.com Following synthesis, a battery of analytical techniques is used for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. mdpi.commdpi.com

Photophysical and Electrochemical Analysis: To probe the electronic properties relevant to applications in optoelectronics and photocatalysis, a range of spectroscopic and electrochemical methods are utilized. UV-Vis absorption and photoluminescence spectroscopy are used to determine the electronic transitions and emission characteristics. researchgate.netrsc.org Time-resolved fluorescence spectroscopy provides insights into the lifetimes of excited states and the dynamics of photophysical processes. researchgate.netrsc.org Cyclic voltammetry is a key technique for determining the HOMO/LUMO energy levels and assessing the electrochemical stability of these compounds. mdpi.comutexas.edu

Computational Modeling: Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for understanding the structure-property relationships in these complex molecules. acs.orgresearchgate.net DFT calculations can predict molecular geometries, electronic structures, and the energies of frontier molecular orbitals, which are crucial for rationalizing experimental observations and guiding the design of new materials with tailored properties. acs.orgresearchgate.net

Research Findings on Acridine (B1665455) Derivatives

The following tables summarize key experimental data for acridine and anthracene (B1667546) derivatives, providing insights into their physical and electronic properties.

Table 1: Physicochemical Properties of Selected Acridine and Anthracene Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 9,10-Diphenylanthracene (B110198) | 1499-10-1 | C₂₆H₁₈ | 330.42 | scbt.com |

| 9,9-Diphenyl-9,10-dihydroacridine | 20474-15-1 | C₂₅H₁₉N | 333.4 | nih.gov |

| 9,10-dihydro-9,10-diphenylanthracene-9,10-diol | 6318-17-8 | C₂₆H₂₀O₂ | 364.44 | chemicalbook.comnih.gov |

Table 2: Electrochemical and Optical Properties of 9,10-Disubstituted Anthracene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Emission Max (nm) | Reference |

| 1a | -5.69 | -2.70 | 2.99 | 425 | researchgate.net |

| 1b | -5.73 | -2.76 | 2.97 | 425 | researchgate.net |

| 1c | -5.67 | -2.71 | 2.96 | 425 | researchgate.net |

| 2a | -5.59 | -2.63 | 2.96 | 425 | researchgate.net |

| 2b | -5.64 | -2.68 | 2.96 | 425 | researchgate.net |

| 2c | -5.64 | -2.68 | 2.96 | 425 | researchgate.net |

| 2d | -5.63 | -2.66 | 2.97 | 425 | researchgate.net |

Data obtained from cyclic voltammetry and UV-Vis spectroscopy. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

9,10-diphenyl-9H-acridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCWBKMEGUUANO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3N(C4=CC=CC=C24)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80538977 | |

| Record name | 9,10-Diphenyl-9,10-dihydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95888-29-2 | |

| Record name | 9,10-Diphenyl-9,10-dihydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 9,10 Diphenyl 9,10 Dihydroacridine Scaffolds

Advanced Synthetic Strategies for 9,10-Diphenyl-9,10-dihydroacridine and its Derivatives

The construction of the 9,10-diphenyl-9,10-dihydroacridine scaffold can be achieved through various advanced synthetic methodologies, primarily focusing on the efficient formation of key carbon-nitrogen and carbon-carbon bonds.

Buchwald–Hartwig Cross-Coupling Reactions in Dihydroacridine Synthesis

The Buchwald–Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of numerous nitrogen-containing heterocyclic compounds, including dihydroacridine derivatives. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand.

In the context of dihydroacridine synthesis, the Buchwald–Hartwig reaction is instrumental in coupling an appropriately substituted aniline derivative with an aryl halide to form a diarylamine intermediate, which can then undergo intramolecular cyclization to yield the dihydroacridine core. For instance, the synthesis of 9,9-dimethyl-9,10-dihydroacridine (B1200822) derivatives has been successfully achieved using this methodology. The reaction of a brominated aromatic compound with 9,9-dimethyl-9,10-dihydroacridine in the presence of a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky electron-rich phosphine ligand such as X-Phos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) demonstrates the applicability of this reaction. nih.gov

The choice of ligand is crucial for the efficiency of the Buchwald–Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often preferred as they promote the reductive elimination step of the catalytic cycle and stabilize the active palladium(0) species. The selection of the base and solvent system is also critical and needs to be optimized for specific substrates to achieve high yields.

While direct examples for the synthesis of 9,10-diphenyl-9,10-dihydroacridine via a Buchwald-Hartwig strategy are not extensively detailed in the provided search results, the successful application of this method for structurally similar compounds strongly suggests its potential for constructing the N-phenyl-2-aminobiphenyl-type intermediates required for the subsequent cyclization to form the target molecule.

Novel C-C and C-N Bond Formation Approaches

Beyond traditional methods, researchers are continuously exploring novel approaches for the construction of C-C and C-N bonds in the synthesis of complex heterocyclic systems like 9,10-diphenyl-9,10-dihydroacridine.

One innovative strategy involves a modular one-pot synthesis of 9,10-dihydroacridine (B10567) frameworks through a sequence of ortho-C-alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation of the resulting olefin intermediate. This transformation is effectively catalyzed by a combination of hexafluoroisopropanol (HFIP) and triflimide, showcasing a novel approach to forming the dihydroacridine core.

Another area of interest is the use of photoredox catalysis to facilitate C-C and C-N bond formation under mild conditions. While not specifically detailed for 9,10-diphenyl-9,10-dihydroacridine, visible-light-mediated photocatalysis has been shown to be effective in the synthesis of other nitrogen-containing heterocycles. These methods often involve the generation of radical intermediates that can participate in cyclization reactions to form the desired ring systems.

Furthermore, direct C-H activation and functionalization strategies are gaining prominence. These methods avoid the need for pre-functionalized starting materials, such as aryl halides, making the synthetic process more atom-economical. Rhodium-catalyzed heteroatom-directed C-H bond activation is a notable example, although its specific application to 9,10-diphenyl-9,10-dihydroacridine synthesis requires further investigation.

Catalytic Transformations in 9,10-Diphenyl-9,10-dihydroacridine Synthesis

Catalysis plays a pivotal role in the synthesis of 9,10-diphenyl-9,10-dihydroacridine and its derivatives, enabling efficient and selective transformations.

Palladium-based catalysts are central to many synthetic routes, particularly in cross-coupling reactions like the Buchwald–Hartwig amination for C-N bond formation and Suzuki or Heck reactions for C-C bond formation. The choice of the palladium precursor, ligand, base, and solvent are all critical parameters that need to be optimized for each specific transformation.

Beyond palladium, other transition metals such as copper and rhodium have also been employed in the synthesis of related heterocyclic systems. Copper-catalyzed Ullmann condensation is a classic method for C-N bond formation, and modern advancements have led to milder reaction conditions. Rhodium catalysts, as mentioned earlier, are effective for C-H activation/functionalization pathways.

Acid catalysis is also crucial in certain synthetic steps, such as the intramolecular cyclization of diarylamine intermediates to form the dihydroacridine ring system. Strong acids like sulfuric acid or polyphosphoric acid are often used to promote this electrophilic aromatic substitution reaction. However, care must be taken to avoid side reactions, such as rearrangements or eliminations, which can be prevalent under harsh acidic conditions. nih.gov

The development of novel catalytic systems, including the use of earth-abundant metals and photocatalysts, is an active area of research aimed at making the synthesis of 9,10-diphenyl-9,10-dihydroacridine and its analogs more sustainable and cost-effective.

Multi-Step Synthetic Routes and Intermediate Formation

A common retrosynthetic approach involves the disconnection of the dihydroacridine core at the C9-C(aromatic) and N10-C(aromatic) bonds. This leads to precursors such as N-phenyl-2-aminobiphenyl derivatives. The synthesis of this crucial intermediate can be achieved through a Buchwald-Hartwig amination between 2-halobiphenyl and aniline or related derivatives.

Another key intermediate in some synthetic routes is the corresponding acridinium salt. For instance, a 9,10-diphenylacridinium salt can be synthesized and subsequently reduced to the desired 9,10-diphenyl-9,10-dihydroacridine. The synthesis of the acridinium salt itself can be a multi-step process, often starting from simpler aromatic precursors.

A plausible synthetic pathway could involve the following general steps:

Formation of a diarylamine intermediate: This is often achieved via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation. For example, the reaction of 2-bromobiphenyl with aniline would yield N-phenyl-2-aminobiphenyl.

Intramolecular cyclization: The diarylamine intermediate is then cyclized to form the acridine (B1665455) or dihydroacridine core. This step is often promoted by strong acids or other dehydrating agents. In the case of forming an acridone intermediate first, this would involve an intramolecular acylation followed by cyclization.

Functionalization at the 9-position: If an acridone intermediate is formed, subsequent reactions are needed to introduce the phenyl group at the 9-position. This could involve conversion to a 9-chloroacridine followed by a Grignard or other organometallic reaction with a phenylating agent.

Reduction to the dihydroacridine: If an acridine or acridinium salt is formed, a final reduction step is required to obtain the 9,10-dihydroacridine. This can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation.

The following table summarizes a potential multi-step synthetic route and the key intermediates involved:

| Step | Reaction Type | Reactants | Key Intermediate |

|---|---|---|---|

| 1 | Buchwald-Hartwig Amination | 2-Bromobiphenyl, Aniline | N-phenyl-2-aminobiphenyl |

| 2 | Intramolecular Cyclization (e.g., Pictet-Spengler type) | N-phenyl-2-aminobiphenyl, Benzaldehyde | 9-Phenylacridine |

| 3 | Quaternization | 9-Phenylacridine, Phenylating agent | 9,10-Diphenylacridinium salt |

| 4 | Reduction | 9,10-Diphenylacridinium salt, Reducing agent (e.g., NaBH₄) | 9,10-Diphenyl-9,10-dihydroacridine |

Reaction Mechanism Elucidation in 9,10-Diphenyl-9,10-dihydroacridine Formation

Understanding the reaction mechanisms involved in the formation of 9,10-diphenyl-9,10-dihydroacridine is crucial for optimizing reaction conditions and developing more efficient synthetic routes.

Computational Mechanistic Pathways Analysis

For the Buchwald-Hartwig amination step, DFT calculations can be used to model the catalytic cycle, including the oxidative addition, ligand substitution, amine coordination, deprotonation, and reductive elimination steps. Such studies can help in understanding the role of the ligand and the base in promoting the reaction and can aid in the rational design of more effective catalyst systems. For example, computational studies on the Buchwald-Hartwig amination of aryl halides with various amines have provided detailed information on the transition state energies and the geometries of the intermediates involved. acs.orgresearchgate.net

Regarding the intramolecular cyclization step, computational modeling can be employed to investigate the energetics of different possible pathways. For an acid-catalyzed cyclization of an N-phenyl-2-aminobiphenyl derivative, DFT calculations could be used to model the protonation of the substrate, the subsequent intramolecular electrophilic attack on the aromatic ring, and the final deprotonation to yield the dihydroacridine product. These calculations can help to predict the regioselectivity of the cyclization and to understand the factors that influence the reaction rate.

Furthermore, computational studies can be used to investigate the mechanism of the reduction of an acridinium salt to the corresponding dihydroacridine. The interaction of the reducing agent with the acridinium cation and the subsequent hydride transfer can be modeled to provide a detailed picture of the reaction pathway.

In the absence of direct computational studies on 9,10-diphenyl-9,10-dihydroacridine formation, researchers can draw parallels from computational investigations of other acridine and dihydroacridine syntheses to propose plausible mechanistic pathways and to guide experimental work.

Investigation of Intermediate Species

The synthesis of 9,10-Diphenyl-9,10-dihydroacridine scaffolds, particularly through acid-catalyzed cyclization routes, is understood to proceed through key reactive intermediates. While the direct isolation and extensive characterization of these transient species are often challenging, mechanistic investigations have provided significant insights into their nature and role in the reaction pathway.

A central aspect of the synthetic methodologies for 9,9-disubstituted 9,10-dihydroacridines is the acid-catalyzed cyclization step. Research into the synthesis of analogous 9,9-dialkyl-9,10-dihydroacridines has revealed the presence of a crucial carbocation intermediate. This intermediate is formed following the treatment of a suitable precursor, such as an N-aryl-2-aminobiphenyl derivative, with a strong acid like sulfuric acid.

The generalized reaction pathway involving the key intermediate is depicted below:

Step 1: Protonation and Water Elimination: The precursor molecule is protonated by the strong acid, leading to the elimination of a leaving group (commonly water from a carbinol precursor) and the formation of a tertiary carbocation centered at the C9 position.

Step 2: Competing Pathways for the Carbocation Intermediate:

Intramolecular Electrophilic Aromatic Substitution (Cyclization): The carbocation can be attacked by the proximate phenyl ring in an intramolecular electrophilic aromatic substitution reaction. This is the desired pathway that leads to the formation of the 9,10-dihydroacridine ring system.

Elimination: Alternatively, the carbocation can undergo an E1 elimination reaction, where a proton is lost from an adjacent carbon, resulting in the formation of an alkene. This pathway is a significant side reaction that can reduce the yield of the desired 9,10-dihydroacridine product.

The choice between these two pathways is influenced by several factors, including the substitution pattern on the aromatic rings and the specific reaction conditions employed. For the synthesis of 9,10-Diphenyl-9,10-dihydroacridine, the electronic and steric effects of the phenyl groups at the C9 position would play a significant role in the stability and reactivity of the carbocation intermediate.

Detailed research findings on the investigation of these intermediate species are summarized in the table below. It is important to note that while the existence of the carbocation intermediate is strongly supported by mechanistic studies on related 9,9-disubstituted dihydroacridines, direct spectroscopic observation or isolation for the 9,10-diphenyl derivative specifically is not extensively documented in the reviewed literature.

| Intermediate Species | Method of Investigation | Key Findings | Influencing Factors |

|---|---|---|---|

| C9 Carbocation | Analysis of competing reactions in the synthesis of analogous 9,9-disubstituted 9,10-dihydroacridines. | The formation of a tertiary carbocation at the C9 position is a critical step. This intermediate can undergo either intramolecular cyclization to form the dihydroacridine ring or an elimination reaction to yield an alkene side product. | - Nature of the substituents at the C9 position (e.g., alkyl vs. aryl).

|

Theoretical and Computational Chemistry Studies of 9,10 Diphenyl 9,10 Dihydroacridine Systems

Electronic Structure and Molecular Orbital Theory Applications

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Characteristics

Density Functional Theory (DFT) is a powerful computational tool used to investigate the ground state geometries and electronic characteristics of molecules like 9,10-Diphenyl-9,10-dihydroacridine. DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-31+G(d), 6-311++G(d,p)), provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. usd.ac.id

Furthermore, DFT is instrumental in determining key electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them (HOMO-LUMO gap), ionization potential, and electron affinity. These parameters are vital for predicting the molecule's conductivity, stability, and reactivity. usd.ac.id For example, a smaller HOMO-LUMO gap generally indicates higher reactivity and better conductivity. usd.ac.id In studies of DPA, the anionic state was found to have the lowest energy gap, suggesting enhanced reactivity and conductivity. usd.ac.id

The following table summarizes key electronic properties of neutral and ionic 9,10-diphenylanthracene (B110198) as calculated by DFT, which provides a comparative framework for understanding the electronic behavior of similar acridine (B1665455) systems.

Table 1: Calculated Electronic Properties of 9,10-Diphenylanthracene (DPA) using DFT

| Molecular State | Energy Gap (eV) | Electronegativity (eV) | Chemical Potential (eV) | Electrophilicity Index (eV) |

|---|---|---|---|---|

| Neutral | 3.7 | 3.5 | -3.5 | 3.3 |

| Anionic (alpha) | 1.4 | 1.4 | -1.4 | 0.7 |

| Anionic (beta) | 3.7 | 3.5 | -3.5 | 3.3 |

| Cationic (alpha) | 2.5 | 8.9 | -8.9 | 31.7 |

| Cationic (beta) | 2.5 | 9.0 | -9.0 | 36.8 |

Data sourced from DFT calculations on 9,10-diphenylanthracene, a structurally related compound. usd.ac.id

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy in determining the electronic structure of complex molecules, researchers turn to ab initio methods. These "from the beginning" calculations are based on the fundamental principles of quantum mechanics without relying on empirical parameters. aps.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is essential for accurately describing the subtle electronic effects in systems like 9,10-Diphenyl-9,10-dihydroacridine.

While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking and validating the results obtained from less computationally expensive approaches. They are particularly important for studying excited states and systems where electron correlation plays a dominant role. aps.org For complex systems, a combination of methods is often employed. For example, multireference configuration interaction (MRCI) methods can be used to accurately predict the energy levels of heavy elements where both electron correlation and relativistic effects are significant. aps.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. The energies and spatial distributions of the HOMO and LUMO in 9,10-Diphenyl-9,10-dihydroacridine and its derivatives are critical in predicting their reactivity. usd.ac.idbhu.ac.in

The HOMO is the orbital most likely to donate electrons in a chemical reaction, representing the nucleophilic character of the molecule. Conversely, the LUMO is the orbital that will most likely accept electrons, indicating the electrophilic character. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. usd.ac.id A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. usd.ac.id

FMO analysis, often performed in conjunction with DFT calculations, helps to identify the most probable sites for electrophilic and nucleophilic attack. bhu.ac.in This is visualized through molecular electrostatic potential (MESP) maps, which show the charge distribution across the molecule. bhu.ac.in Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. bhu.ac.in

Excited State Theories and Dynamics

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Transitions

To understand the behavior of molecules upon absorption of light, such as in photophysical and photochemical processes, it is necessary to study their excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for this purpose. researchgate.netuc.pt It allows for the calculation of vertical excitation energies, which correspond to the absorption of a photon, and oscillator strengths, which determine the intensity of the absorption. researchgate.net

TD-DFT has been successfully applied to study the excited-state dynamics of acridine derivatives. usc.edu For instance, in the case of 10-methyl-9-phenyl-9,10-dihydroacridine, TD-DFT calculations helped to assign the transient absorption spectrum to the triplet excited state (T1). usc.edu The calculated absorption maximum of the T1 state was found to be in good agreement with experimental observations. usc.edu

These calculations are crucial for understanding the mechanisms of photochemical reactions, such as the photo-driven release of hydride from dihydroacridine derivatives. usc.edu By identifying the nature of the excited states involved (e.g., locally excited vs. charge-transfer states), TD-DFT provides insights into the pathways of energy dissipation and chemical transformation. bohrium.com

Singlet-Triplet Energy Gap (ΔE_ST) Determination and Minimization Strategies

The energy difference between the lowest singlet excited state (S1) and the lowest triplet excited state (T1), known as the singlet-triplet energy gap (ΔE_ST), is a critical parameter in the design of materials for applications such as organic light-emitting diodes (OLEDs), particularly those based on thermally activated delayed fluorescence (TADF). bohrium.com A small ΔE_ST facilitates efficient intersystem crossing (ISC) from the S1 to the T1 state and, more importantly, reverse intersystem crossing (RISC) from the T1 back to the S1 state. This allows for the harvesting of both singlet and triplet excitons, leading to high emission quantum yields.

Computational methods, including DFT and TD-DFT, are essential for calculating the energies of the S1 and T1 states and thus determining the ΔE_ST. usc.edubohrium.com For molecules based on donor-acceptor architectures, the ΔE_ST is related to the spatial overlap between the HOMO and LUMO. bohrium.com By strategically designing molecules with a small overlap between the HOMO (typically localized on the donor moiety) and the LUMO (localized on the acceptor moiety), the ΔE_ST can be minimized.

In the context of dihydroacridine systems, which can act as electron donors, pairing them with suitable electron-accepting units and controlling the dihedral angle between these units are key strategies for tuning the electronic properties and minimizing the ΔE_ST. bohrium.com This molecular engineering approach, guided by computational predictions, is crucial for developing new generations of highly efficient light-emitting materials.

Spin-Orbit Coupling (SOC) Calculations and Intersystem Crossing Pathways

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around a nucleus. In molecular systems, SOC is a key mechanism that facilitates intersystem crossing (ISC), a non-radiative process involving a transition between electronic states of different spin multiplicity (e.g., from a singlet state to a triplet state). The efficiency of ISC is highly dependent on the magnitude of the SOC constant between the involved states.

Theoretical calculations of SOC are crucial for understanding the photophysical properties of molecules, particularly those used in applications like organic light-emitting diodes (OLEDs) and photodynamic therapy. These calculations help to elucidate the pathways and rates of transitions between singlet and triplet manifolds. For instance, studies on anthracene (B1667546) derivatives have shown that specific substitutions can enhance SOC and promote efficient ISC. rsc.org However, specific SOC calculations or detailed analyses of intersystem crossing pathways for 9,10-Diphenyl-9,10-dihydroacridine are not present in the current body of scientific literature.

Conical Intersections and Non-Adiabatic Dynamics Simulations

Conical intersections are points of degeneracy between two or more potential energy surfaces of a molecule. uni-koeln.defrontiersin.orgarxiv.org In the vicinity of these intersections, the Born-Oppenheimer approximation breaks down, and the electronic and nuclear motions become strongly coupled. arxiv.org This coupling facilitates extremely fast, non-radiative transitions between electronic states, often on a femtosecond timescale. nih.gov

Non-adiabatic dynamics simulations, such as trajectory surface hopping, are employed to model the behavior of molecules as they pass through conical intersections. uni-koeln.de These simulations provide insights into photochemical reaction mechanisms, deactivation pathways of excited states, and the photostability of molecules. uni-koeln.de While the dynamics of related polycyclic aromatic compounds have been investigated, there are no specific published studies detailing the conical intersections or non-adiabatic dynamics of 9,10-Diphenyl-9,10-dihydroacridine.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, molecular motions, and intermolecular interactions.

Conformational Landscapes and Torsional Barriers

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers (transition states) that separate them. The set of all possible conformations and their corresponding energies is known as the conformational landscape. Torsional barriers, which are the energy required to rotate around a chemical bond, are a critical component of this landscape.

For molecules with multiple rotatable bonds, such as the phenyl groups in the 9,10-Diphenyl-9,10-dihydroacridine system, the conformational landscape can be complex. While crystallographic studies on related anthracene compounds have provided information on solid-state conformations, detailed computational studies mapping the conformational landscape and quantifying the torsional barriers for 9,10-Diphenyl-9,10-dihydroacridine in different environments are not available.

Solvent Effects on Molecular Conformation and Electronic Structure

The surrounding solvent can significantly influence the conformation and electronic properties of a solute molecule through various intermolecular interactions, such as hydrogen bonding and van der Waals forces. Computational studies often employ implicit or explicit solvent models to account for these effects. Understanding how the solvent modulates the conformational equilibrium and the energies of the frontier molecular orbitals (HOMO and LUMO) is essential for predicting the behavior of molecules in solution.

Despite the importance of solvent effects, specific computational studies detailing their impact on the molecular conformation and electronic structure of 9,10-Diphenyl-9,10-dihydroacridine have not been reported.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that aim to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. These models rely on calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.

For a series of related compounds, QSAR/QSPR models can be developed to guide the design of new molecules with desired properties. However, the development of such models requires a dataset of compounds with experimentally measured activities or properties. There are no published QSAR or QSPR studies specifically focused on a series of 9,10-Diphenyl-9,10-dihydroacridine derivatives.

Advanced Spectroscopic Methodologies for Elucidating 9,10 Diphenyl 9,10 Dihydroacridine Behavior

Time-Resolved Spectroscopy for Excited-State Dynamics Analysis

Time-resolved spectroscopy is a powerful tool for observing the fleeting transient states of molecules after they absorb light. By using a "pump" laser pulse to excite the molecule and a "probe" pulse to measure changes at different time delays, researchers can map the pathways of energy dissipation, such as internal conversion, intersystem crossing, and fluorescence.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption spectroscopy (fs-TAS) provides insight into the earliest events following photoexcitation, on a timescale of 10⁻¹⁵ seconds. rsc.org If applied to 9,10-Diphenyl-9,10-dihydroacridine, this technique would allow for the direct observation of the initially formed excited singlet states (S₁). It could track ultrafast processes such as conformational relaxation (e.g., changes in the dihydroacridine ring's butterfly bend or rotation of the phenyl groups), solvent reorganization, and internal conversion to lower-energy states. The resulting data would consist of transient spectra showing the absorption of these short-lived species and kinetic traces detailing their formation and decay times.

Nanosecond Time-Resolved Emission Spectroscopy

This technique monitors the decay of light emitted from a sample over nanoseconds, typically to study fluorescence or phosphorescence. For 9,10-Diphenyl-9,10-dihydroacridine, it would be used to measure the lifetime of its fluorescent singlet state (S₁) and any potential phosphorescence from a triplet state (T₁). By analyzing the decay kinetics, one could determine the rates of both radiative (light-emitting) and non-radiative decay pathways. This information is crucial for understanding the quantum efficiency of the molecule.

Ultrafast Emission Decay Studies

Complementing nanosecond spectroscopy, ultrafast emission decay studies, often on the picosecond timescale, can resolve faster components of fluorescence decay. This is particularly useful for identifying complex dynamics such as the presence of multiple emissive species (e.g., different conformers), energy transfer processes, or exciton-exciton annihilation in aggregated samples. For 9,10-Diphenyl-9,10-dihydroacridine, this could reveal how the phenyl substituents influence the initial relaxation of the excited state before it settles into the state observed on the nanosecond timescale.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

While standard ¹H and ¹³C NMR are used for basic structural confirmation, advanced NMR methods provide deeper insight into the three-dimensional structure and intermolecular interactions of complex molecules like 9,10-Diphenyl-9,10-dihydroacridine.

Solid-State NMR for Supramolecular Assembly Characterization

Solid-State NMR (ssNMR) is indispensable for studying the structure of materials in the solid phase, where traditional solution NMR fails. researchgate.net For 9,10-Diphenyl-9,10-dihydroacridine, ssNMR could be used to characterize its crystalline packing and any polymorphic forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution spectra of the solid material. By measuring internuclear distances and proximities, ssNMR could elucidate how individual molecules assemble, revealing key intermolecular interactions (e.g., π-π stacking between phenyl or acridine (B1665455) rings) that govern the supramolecular architecture.

2D and 3D NMR Experiments for Complex Structural Assignments

Two-dimensional (and sometimes three-dimensional) NMR experiments are essential for unambiguously assigning the signals in the crowded spectra of complex organic molecules. For 9,10-Diphenyl-9,10-dihydroacridine, with its numerous aromatic protons and carbons in similar chemical environments, experiments like:

COSY (Correlation Spectroscopy) would reveal which protons are spin-coupled to each other within the phenyl and acridine rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (over 2-3 bonds), helping to piece together the molecular framework and assign quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, providing critical information about the molecule's 3D conformation, such as the relative orientation of the two phenyl groups with respect to the dihydroacridine core.

These experiments would be crucial for confirming the precise structure of derivatives or for studying its conformation in different solvent environments.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals. The radical cation of 9,10-Diphenyl-9,10-dihydroacridine can be generated through chemical or electrochemical oxidation, and its electronic structure can be probed by EPR. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants (hfc's), which provide insights into the distribution of the unpaired electron's spin density within the molecule.

Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H and ¹⁴N) within the radical. The magnitude of the hyperfine coupling constant is proportional to the spin density at the nucleus, offering a map of the unpaired electron's delocalization. For the radical cation of 9,10-Diphenyl-9,10-dihydroacridine, significant hyperfine coupling is expected with the nitrogen nucleus and the protons on the dihydroacridine core and the phenyl rings.

While direct EPR studies on the 9,10-Diphenyl-9,10-dihydroacridine radical cation are not extensively reported, data from analogous compounds, such as the triphenylamine radical cation, provide a basis for predicting its spectroscopic features. The triphenylamine radical cation exhibits an isotropic g-value of approximately 2.005 and hyperfine coupling to the ¹⁴N nucleus. nih.gov A similar g-value and significant ¹⁴N hyperfine coupling would be anticipated for the 9,10-Diphenyl-9,10-dihydroacridine radical cation, with additional smaller couplings to the various protons.

Table 1: Expected EPR Parameters for the 9,10-Diphenyl-9,10-dihydroacridine Radical Cation (by analogy with related compounds)

| Parameter | Expected Value/Range | Information Provided |

| g-value | ~2.003 - 2.006 | Electronic environment of the unpaired electron |

| ¹⁴N Hyperfine Coupling (aN) | 0.8 - 1.2 mT | Spin density on the nitrogen atom |

| ¹H Hyperfine Coupling (aH) | 0.1 - 0.5 mT | Spin delocalization onto the dihydroacridine and phenyl rings |

X-ray Crystallography and Powder Diffraction for Crystal Structure Analysis and Polymorphism

Studies on related dihydroacridine derivatives, such as 4,9-dimethyl-9,10-dihydroacridine, have provided detailed crystallographic data. researchgate.net For instance, 4,9-dimethyl-9,10-dihydroacridine crystallizes in the monoclinic space group C1c1 with specific unit cell parameters. researchgate.net The parent compound, 9,10-dihydroacridine (B10567) (acridan), has also been structurally characterized. nih.gov

Table 2: Crystallographic Data for 4,9-dimethyl-9,10-dihydroacridine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C1c1 |

| a (Å) | 10.7295(6) |

| b (Å) | 15.1279(8) |

| c (Å) | 7.7526(3) |

| β (°) | 108.839(3) |

| Volume (ų) | 1191.0 |

| Z | 4 |

Data from Sourdon et al., Z. Kristallogr. NCS 216 (2001) 645-646. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration for solid-state properties. While polymorphism has not been explicitly documented for 9,10-Diphenyl-9,10-dihydroacridine, it is a common phenomenon in organic molecules. The related compound, 9,10-diphenylanthracene (B110198), is known to exhibit at least two polymorphic forms with different crystal packing and, consequently, different physical properties. mdpi.com X-ray powder diffraction (XRPD) is a powerful tool for identifying and characterizing different polymorphic forms by their unique diffraction patterns.

Vibrational Spectroscopy (Raman, IR) for Bond Analysis and Conformational Changes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are sensitive to the molecule's structure, bonding, and conformation.

Raman spectroscopy, on the other hand, is particularly sensitive to vibrations that involve a change in polarizability. For 9,10-Diphenyl-9,10-dihydroacridine, the symmetric stretching modes of the phenyl rings and the dihydroacridine skeleton are expected to be strong in the Raman spectrum.

Conformational changes, such as the boat-to-boat interconversion of the central dihydroacridine ring, can influence the vibrational spectra. Changes in temperature or solvent polarity that affect the conformational equilibrium may be reflected in the positions and intensities of certain IR and Raman bands.

Table 3: Expected Vibrational Modes for 9,10-Diphenyl-9,10-dihydroacridine

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch (for N-unsubstituted) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR |

| Out-of-plane C-H Bending | 700 - 900 | IR |

Ultraviolet Photoelectron Spectroscopy (UPS) for Energy Level Determination

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for determining the electronic energy levels of molecules in the gas or solid phase. By irradiating a sample with ultraviolet photons of a known energy, electrons are ejected, and their kinetic energies are measured. The ionization potential (IP), which corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO), can be directly determined from the UPS spectrum.

For 9,10-Diphenyl-9,10-dihydroacridine, the HOMO is expected to be localized primarily on the electron-rich dihydroacridine moiety, particularly the nitrogen atom and the π-system of the fused rings. The phenyl substituents will also influence the energy of the HOMO. The lowest unoccupied molecular orbital (LUMO) energy level can be estimated from the HOMO energy and the optical band gap determined from UV-Vis absorption spectroscopy.

A recent study on highly thermally stable derivatives of 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine reported ionization potentials of thin films in the range of 5.36-5.37 eV, as measured by UPS. acs.org These values provide a close approximation for the expected ionization potential of 9,10-Diphenyl-9,10-dihydroacridine.

Table 4: Electronic Properties of a 9,10-Dihydroacridine Derivative Determined by UPS and other methods

| Compound | Ionization Potential (UPS) (eV) |

| 2,7-di-tert-butyl-9,9-dimethyl-10-(4-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-9,10-dihydroacridine | 5.36 |

| 2,7-di-tert-butyl-10-(4'-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-9,9-dimethyl-9,10-dihydroacridine | 5.37 |

Data from a study on highly thermally stable derivatives of 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine. acs.org

These energy levels are fundamental to understanding the electronic behavior of 9,10-Diphenyl-9,10-dihydroacridine and are essential for designing and optimizing its use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photodetectors (OPDs). acs.org

Redox Chemistry and Electrochemistry of 9,10 Diphenyl 9,10 Dihydroacridine Systems

Electrochemical Mechanisms of Oxidation and Reduction

The electrochemical behavior of 9,10-diphenyl-9,10-dihydroacridine systems is characterized by the oxidation of the dihydroacridine unit. This process involves the sequential removal of electrons to form cationic species. The corresponding reduction processes are typically associated with electron-accepting units that may be covalently linked to the dihydroacridine donor.

Cyclic voltammetry (CV) is a principal technique for investigating the redox properties of dihydroacridine-based systems. In a typical CV experiment, the dihydroacridine compound exhibits one or more oxidation waves, which correspond to the removal of electrons. For many donor-acceptor systems incorporating a 9,9-disubstituted-9,10-dihydroacridine donor, the first oxidation is a one-electron process that generates a radical cation localized on the dihydroacridine moiety. rsc.org

In donor-acceptor-donor (DAD) type molecules where two 9,9-dimethyl-9,10-dihydroacridine (B1200822) units are linked to a central acceptor, the oxidation can occur as a single-step, two-electron process. rsc.org This indicates that both donor units are oxidized at the same potential, leading to the formation of a dication. rsc.org The potential at which these oxidation events occur is a critical parameter, as it relates to the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. The onset potential of the first oxidation wave is frequently used to estimate the ionization potential of the material. nih.govresearchgate.net

The electrochemical properties, such as the oxidation potential, are influenced by the molecular structure, including the nature of the acceptor unit and the linking topology. The reversibility of the peaks in a cyclic voltammogram provides information about the stability of the electrochemically generated species on the timescale of the experiment.

| Compound | First Oxidation Potential (Eox vs. Fc/Fc+) | Derived Ionization Potential (IPCV) | Reference |

|---|---|---|---|

| 2AC-PYD (pyridazine with two 9,9-dimethyl-9,10-dihydroacridine donors) | Not explicitly stated, but IP derived from onset potential | 5.42 eV | nih.gov |

| Compound 1 (benzothiadiazole with two 9,9-dimethyl-9,10-dihydroacridine donors) | ~0.5 V (peak potential) | Not Stated | rsc.org |

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to identify and characterize the transient species generated during redox reactions. By applying a potential to a solution of the compound in a specially designed cell, one can generate the radical cation or dication in situ and simultaneously measure its absorption spectrum (e.g., UV-Vis-NIR). This method allows for the unambiguous assignment of spectroscopic features to specific oxidation states.

For instance, in studies of related polycyclic aromatic systems, flash photolysis and spectroelectrochemical methods have been used to characterize transient radical cations and dications. nih.gov Upon one-electron oxidation, the 9,10-diphenyl-9,10-dihydroacridine radical cation would be formed, which is expected to have distinct absorption bands in the visible or near-infrared region. Further oxidation to the dication would result in a different absorption spectrum. nih.gov These spectral signatures are crucial for confirming the electronic structure of the charged intermediates and for tracking their reaction pathways and kinetics in various chemical environments.

Radical Anion and Cation Generation and Stability Studies

The generation of charged radical species from 9,10-diphenyl-9,10-dihydroacridine systems is the cornerstone of their redox chemistry. The stability of these radicals is paramount to their function in electronic devices.

The oxidation of the 9,10-diphenyl-9,10-dihydroacridine moiety is the primary method for generating its corresponding radical cation. This can be achieved electrochemically, as observed in cyclic voltammetry, or chemically using an appropriate oxidizing agent. The first oxidation step yields the radical cation, where an unpaired electron (or spin) is localized primarily on the dihydroacridine core. rsc.org The stability of this radical cation can be assessed by the reversibility of its oxidation wave in CV. A quasi-reversible or fully reversible wave suggests that the radical cation is stable on the experimental timescale and does not undergo rapid chemical decomposition.

While the dihydroacridine core is an excellent electron donor and is readily oxidized, it is not easily reduced. Therefore, the generation of a radical anion in a molecule containing this unit typically occurs on a separate, electron-accepting part of the molecule. In D-A systems, applying a negative potential will lead to the reduction of the acceptor moiety, forming a radical anion localized on that unit. rsc.org For example, in a system where 9,9-dimethyl-9,10-dihydroacridine is linked to a benzothiadiazole acceptor, the reduction process populates the LUMO of the molecule, which is situated on the acceptor, thereby forming the acceptor's radical anion. rsc.org The stability of both the radical cation (on the donor) and the radical anion (on the acceptor) is crucial for applications that rely on stable charge-separated states.

Photophysical Phenomena and Photochemistry of 9,10 Diphenyl 9,10 Dihydroacridine

Luminescence Mechanisms and Quantum Efficiency Studies

The luminescence of 9,10-diphenyl-9,10-dihydroacridine-based materials is governed by a series of complex excited-state processes. Understanding these mechanisms is crucial for optimizing their performance in light-emitting applications.

Thermally activated delayed fluorescence is a critical mechanism in third-generation OLEDs, enabling the harvesting of both singlet and triplet excitons to achieve high internal quantum efficiencies. In donor-acceptor (D-A) type molecules incorporating the 9,10-dihydroacridine (B10567) unit as the donor, the spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

Excitation: Electrical or photo-excitation promotes the molecule to an excited singlet state (S₁).

Prompt Fluorescence: A portion of the S₁ excitons decay radiatively to the ground state (S₀), emitting prompt fluorescence.

Intersystem Crossing (ISC): Another portion of S₁ excitons can undergo intersystem crossing to the triplet state (T₁).

Reverse Intersystem Crossing (RISC): Due to the small ΔEST, triplet excitons can be thermally activated to cross back to the S₁ state.

Delayed Fluorescence: The repopulated S₁ excitons then decay radiatively, emitting delayed fluorescence, which has a longer lifetime than prompt fluorescence.

Theoretical studies on acridine-based TADF emitters have shown that effective spin-orbit coupling between the charge transfer singlet (¹CT) and acceptor-centered local triplet (³LE) excited states can accelerate the RISC process. kaist.ac.kr The efficiency of the TADF process is highly dependent on the molecular structure, particularly the nature of the donor and acceptor units and their relative orientation. For instance, in derivatives of 9,9-dimethyl-9,10-dihydroacridine (B1200822), the introduction of electron-donating or electron-withdrawing groups can modulate the emission spectrum and the rate of reverse intersystem crossing. nih.gov

| Compound | S₁ Energy (eV) | T₁ Energy (eV) | ΔEST (meV) | Delayed Fluorescence Lifetime (τd) |

|---|---|---|---|---|

| O-tsAC-BAsBP | - | - | < 50 | < 2 µs |

| S-tsAC-BAsBP | - | - | < 50 | < 2 µs |

| CNPh-DMAC-TRZ | 2.77 | 2.76 | 290 | - |

| CF₃Ph-DMAC-TRZ | 2.67 | 2.66 | 210 | - |

| dPh-DMAC-TRZ | 2.48 | 2.47 | 150 | - |

For derivatives of 9,9-dimethyl-9,10-dihydroacridine, the kRISC has been shown to be on the order of 10⁵ to 10⁶ s⁻¹. kaist.ac.krnih.gov For example, theoretical studies on tri-spiral acridine (B1665455) donor-based TADF emitters have demonstrated a high RISC rate constant of approximately 10⁶ s⁻¹. kaist.ac.kr The introduction of different aryl substituents on the acridine donor can significantly impact the kRISC. Electron-donating groups tend to lead to a faster kRISC, while electron-withdrawing groups can slow it down. nih.govchemrxiv.org

| Compound | kRISC (s⁻¹) |

|---|---|

| O-tsAC-BAsBP | ~10⁶ |

| S-tsAC-BAsBP | ~10⁶ |

| Pyridazine with 9,9-dimethyl-9,10-dihydroacridine | 3.9 x 10⁶ |

The exciton dynamics in 9,10-dihydroacridine-based systems involve a competition between radiative decay from the singlet state, intersystem crossing to the triplet state, and reverse intersystem crossing back to the singlet state. The efficient harvesting of triplet excitons is contingent on a high kRISC that outcompetes non-radiative decay from the triplet state. The decoration of the 9,9-dimethyl-9,10-dihydroacridine (DMAC) donor with substituted aryl groups has been shown to affect the ability of the emitters to efficiently harvest triplet excitons. chemrxiv.orgacs.org

In the solid state, such as in thin films or crystals, intermolecular interactions can lead to the formation of excimers, which are excited-state dimers. Excimer formation can significantly alter the photophysical properties of a material, often leading to a red-shift in the emission spectrum and a decrease in the fluorescence quantum yield.

For the closely related compound 9,10-diphenylanthracene (B110198), studies have shown that in the crystalline state, excimer emission is dominant. rsc.org The formation of excimers is attributed to favorable intermolecular orbital overlap between adjacent molecules. In nanoaggregates of 9,10-diphenylanthracene, the contribution of the excimer state to the emission decreases as the size of the nanoparticle decreases. rsc.org The rate of excimer formation in a derivative of 9,10-diphenylanthracene has been determined to be 2.2 x 10⁹ s⁻¹ at room temperature. nih.gov

In some TADF emitters, a "hot exciton" mechanism can contribute to the RISC process. This involves the up-conversion of triplet excitons from higher-lying triplet states (Tn, where n > 1) to the S₁ state, bypassing the need for thermal activation from the T₁ state. This can be particularly efficient if there is a small energy gap between a higher-lying triplet state and the S₁ state. While this mechanism has been explored in various TADF systems, specific studies on the hot exciton pathways in 9,10-diphenyl-9,10-dihydroacridine are not extensively available. However, the general principles are relevant to the broader class of acridine-based emitters. kaist.ac.kr

Energy Transfer Processes Involving 9,10-Diphenyl-9,10-dihydroacridine

Energy transfer is a fundamental process in photophysics where an excited-state molecule (the donor) transfers its excitation energy to a ground-state molecule (the acceptor). This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) is a long-range, non-radiative process that occurs through dipole-dipole coupling between the donor and acceptor. The efficiency of FRET is strongly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two molecules.

Dexter Energy Transfer is a short-range process that requires orbital overlap between the donor and acceptor, involving a simultaneous exchange of electrons.

In the context of OLEDs, 9,10-dihydroacridine derivatives can act as donors in energy transfer processes to a fluorescent or phosphorescent emitter. For the related compound 9,10-diphenylanthracene, triplet-triplet energy transfer has been studied, where it acts as a triplet acceptor (annihilator) in triplet-triplet annihilation upconversion systems. researchgate.net The quenching rate constant of 9,10-diphenylanthracene by triplet benzophenone was determined to be (3.6 ± 0.3) × 10⁹ M⁻¹s⁻¹. researchgate.net

Förster Resonance Energy Transfer (FRET) Mechanisms

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor molecule transfers energy to an acceptor molecule through dipole-dipole coupling. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers. While specific studies detailing 9,10-Diphenyl-9,10-dihydroacridine as a participant in FRET are not extensively documented, its structural similarity to known FRET-active compounds like 9,10-diphenylanthracene suggests its potential as a donor in such systems. The key requirements for FRET to occur include a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, as well as a favorable orientation of their transition dipoles.

Dexter Energy Transfer Pathways

Dexter energy transfer is another mechanism of non-radiative energy transfer that occurs over much shorter distances than FRET, typically requiring van der Waals contact between the donor and acceptor molecules. This process involves the exchange of electrons between the two molecules. The Dexter mechanism is particularly important for triplet-triplet energy transfer. Similar to FRET, specific experimental data on Dexter energy transfer involving 9,10-Diphenyl-9,10-dihydroacridine is limited. However, understanding these pathways is crucial for designing photochemical systems where triplet excited states play a key role. The efficiency of Dexter transfer is dependent on the overlap of the molecular orbitals of the donor and acceptor.

Photochemical Reaction Pathways and Product Analysis

Upon absorption of light, 9,10-Diphenyl-9,10-dihydroacridine can undergo a variety of chemical transformations, making it a valuable component in photoredox catalysis and other photochemical applications.

Photoredox Catalysis Mechanisms Mediated by Dihydroacridines

Dihydroacridine derivatives have emerged as potent organic photoredox catalysts. The general mechanism involves the photoexcitation of the dihydroacridine to its singlet excited state, which can then undergo intersystem crossing to a longer-lived triplet state. In either excited state, the molecule becomes a much stronger reducing agent than in its ground state. It can then participate in a single-electron transfer (SET) to a suitable substrate, initiating a chemical reaction.

The catalytic cycle typically proceeds as follows:

Photoexcitation: The dihydroacridine catalyst absorbs a photon, promoting it to an excited state (PC*).

Electron Transfer: The excited catalyst (PC*) donates an electron to a substrate, forming a radical ion of the substrate and the oxidized form of the catalyst (PC•+).

Substrate Reaction: The substrate radical ion undergoes the desired chemical transformation.

Catalyst Regeneration: The oxidized catalyst is reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle.

This process allows for the generation of reactive radical intermediates under mild conditions, using visible light as the energy source.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is the fundamental process that underpins the function of 9,10-Diphenyl-9,10-dihydroacridine in photoredox catalysis. When the molecule absorbs a photon, an electron is promoted to a higher energy orbital, making it a potent electron donor. This excited state can then transfer the electron to an acceptor molecule, leading to the formation of a radical ion pair. The efficiency of this process is governed by the redox potentials of the donor and acceptor and the energy of the excited state. The versatility of dihydroacridines in PET processes stems from their tunable photophysical and electrochemical properties, which can be modified by altering the substituents on the acridine core.

Photoisomerization and Photodegradation Mechanisms

While specific photoisomerization pathways for 9,10-Diphenyl-9,10-dihydroacridine are not well-documented, the photodegradation of related dihydroacridine and anthracene (B1667546) compounds has been studied. A common degradation pathway in the presence of oxygen is photo-oxidation. This can lead to the formation of the corresponding acridone derivative. For instance, 10-methyl-9,10-dihydroacridine can be photocatalytically oxidized to 10-methyl-(9,10H)-acridone in the presence of oxygen and a manganese porphyrin catalyst under visible light irradiation acs.org. Similarly, anthracene derivatives are known to react with singlet oxygen to form endoperoxides, which can then undergo further thermal or photochemical reactions. It is plausible that 9,10-Diphenyl-9,10-dihydroacridine could undergo similar photo-oxidative degradation.

Singlet Oxygen Generation Research

Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can be generated through energy transfer from a photosensitizer in its excited triplet state to ground-state molecular oxygen (³O₂). While there is a lack of specific data on the singlet oxygen quantum yield of 9,10-Diphenyl-9,10-dihydroacridine, related aromatic compounds are known to be involved in such processes. The quantum yield of singlet oxygen formation (ΦΔ) is a measure of the efficiency of this process. It is often determined by using a chemical trap, such as 9,10-diphenylanthracene (DPA), which reacts with singlet oxygen, leading to a measurable change, such as a decrease in the absorbance of DPA. Rose Bengal is a commonly used reference standard in these measurements, with a known singlet oxygen quantum yield nsf.gov.

The general method to determine the relative quantum yield involves irradiating a solution containing the photosensitizer and the chemical trap and monitoring the consumption of the trap over time. The rate of consumption is then compared to that observed with a standard photosensitizer under the same conditions.

Table 1: Research Findings on Photochemical Processes of Dihydroacridine Derivatives

| Photochemical Process | Key Findings | Relevant Compounds |

| Photoredox Catalysis | Dihydroacridines act as potent organic photoredox catalysts, initiating reactions through single-electron transfer from their excited state. | 10-methyl-9,10-dihydroacridine |

| Photoinduced Electron Transfer | The primary mechanism of action in photoredox catalysis is photoinduced electron transfer, where the excited dihydroacridine serves as a strong reductant. | 9,10-Diphenyl-9,10-dihydroacridine and derivatives |

| Photodegradation | Photo-oxidation is a common degradation pathway, leading to the formation of acridone derivatives in the presence of oxygen and a photocatalyst. | 10-methyl-9,10-dihydroacridine |

| Singlet Oxygen Generation | The potential for singlet oxygen generation exists, and its quantum yield can be investigated using chemical trapping methods with compounds like 9,10-diphenylanthracene. | 9,10-Diphenyl-9,10-dihydroacridine (potential), 9,10-diphenylanthracene (trap) |

Advanced Applications and Materials Science Incorporating 9,10 Diphenyl 9,10 Dihydroacridine

Organic Light-Emitting Diodes (OLEDs) Utilizing 9,10-Diphenyl-9,10-dihydroacridine Emitters and Host Materials

Derivatives of 9,10-dihydroacridine (B10567) are instrumental in the development of highly efficient OLEDs, serving as both host materials and emitters. researchgate.net The rigid, twisted structure of the 9,10-dihydroacridine core, combined with the attached phenyl rings, imparts high thermal stability and desirable charge-transport properties to these materials. researchgate.net

Derivatives of 9,10-dihydroacridine have been successfully incorporated into various OLED device architectures, leading to significant performance enhancements. For instance, two novel materials, 10-(6-(dibenzo[b,d]furan-1-yl)pyrazin-2-yl)-9,9-diphenyl-9,10-dihydroacridine (PrFPhAc) and 10-(6-(dibenzo[b,d]thiophen-1-yl)pyrazin-2-yl)-9,9-diphenyl-9,10-dihydroacridine (PrTPhAc), were designed as host materials for red phosphorescent OLEDs. rsc.orgresearchgate.net The introduction of a pyrazine unit between the 9,10-dihydroacridine and dibenzofuran/dibenzothiophene moieties resulted in materials with suitable triplet energies for red emitters. rsc.orgresearchgate.net An OLED device utilizing PrFPhAc as the host achieved a superior external quantum efficiency (EQE) of 22%. rsc.orgresearchgate.net

In another study, an inverted OLED architecture was employed to improve the performance of a device using bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone (DMAC-BP) as the emitter. nih.gov The inverted structure, which places the cathode at the bottom and the anode at the top, can be beneficial for emitters with imbalanced charge transport. nih.gov The inverted OLED with DMAC-BP demonstrated a maximum EQE of 15.9%, a significant improvement over the 8.9% EQE of the conventional device architecture. nih.gov This enhancement was attributed to improved hole transport, which shifted the recombination zone away from the metallic top electrode and enhanced optical outcoupling. nih.gov

The following table summarizes the performance of OLEDs incorporating 9,10-dihydroacridine derivatives in different device architectures.

| Emitter/Host Material | Device Architecture | Maximum EQE (%) | Reference |

| PrFPhAc (Host) | Conventional | 22 | rsc.orgresearchgate.net |

| DMAC-BP (Emitter) | Inverted | 15.9 | nih.gov |

| DMAC-BP (Emitter) | Conventional | 8.9 | nih.gov |

| DMAC-TRZ (Emitter in Host) | Solution-Processed | 22.35 | acs.org |

Efficient charge injection and transport are crucial for achieving high-performance OLEDs. The 9,10-dihydroacridine moiety is known to be an effective hole-transporting unit. researchgate.net By combining this donor unit with electron-accepting moieties, bipolar materials can be created that facilitate the transport of both holes and electrons. tandfonline.com This balanced charge transport is essential for ensuring that charge recombination occurs within the emissive layer, maximizing the light output of the device. rsc.org

Several studies have focused on engineering charge transport layers using 9,10-dihydroacridine derivatives. For example, two small molecules, 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR) and 10,10′-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) (PhCAR-2ACR), were synthesized for use as hole-transporting and host materials. nih.gov TPA-2ACR, when used as a hole-transporting material in a yellow phosphorescent OLED, exhibited excellent current, power, and external quantum efficiencies of 55.74 cd/A, 29.28 lm/W, and 21.59%, respectively. nih.gov

The development of bipolar host materials is another key strategy. By introducing donor groups like 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAc) onto a phosphoindole oxide (PIO) core, which acts as an electron acceptor, bipolar luminescent materials with a donor-acceptor (D-A) structure can be constructed. tandfonline.com This design is conducive to the injection and transport of both holes and electrons. tandfonline.com

The table below highlights the charge transport properties of some 9,10-dihydroacridine derivatives.

| Compound | Application | Key Property | Reference |

| TPA-2ACR | Hole-Transporting Material | High hole mobility | nih.gov |

| PhCAR-2ACR | Host Material | Bipolar charge transport | nih.gov |

| PIO-α-DMAc / PIO-β-DMAc | Emitter | Bipolar D-A structure | tandfonline.com |

Effective exciton management is paramount for maximizing the efficiency of OLEDs. This involves controlling the formation, diffusion, and radiative decay of excitons (bound electron-hole pairs). In fluorescent OLEDs, only singlet excitons (25% of the total) can decay radiatively, limiting the internal quantum efficiency (IQE). rsc.org Phosphorescent OLEDs (PhOLEDs) and OLEDs based on thermally activated delayed fluorescence (TADF) have been developed to harvest the energy of triplet excitons (75% of the total), potentially achieving 100% IQE. ossila.comacs.org

Derivatives of 9,10-dihydroacridine have been employed in various exciton management strategies. For instance, bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone (DMAC-DPS) is a compound used in OLEDs whose function is based on twisted intramolecular charge transfer (TICT). researchgate.net The TICT state can facilitate reverse intersystem crossing (RISC), a key process in TADF, allowing for the conversion of triplet excitons into singlet excitons that can then emit light.

The photophysical properties of 9,10-diphenylanthracene (B110198) (DPA), a related compound, have been studied extensively to understand exciton dynamics in the solid state. rsc.org In nanoaggregates and thin films, DPA exhibits emission from both exciton and excimer states. rsc.org The diffusion of singlet excitons prior to trapping in the excimer state has been revealed through exciton-exciton annihilation kinetics. rsc.org Understanding these fundamental processes is crucial for designing materials and device structures that optimize exciton harvesting.

The following table provides examples of 9,10-dihydroacridine derivatives and related compounds used in different exciton management strategies.

| Compound/Material | Strategy | Mechanism | Reference |

| DMAC-DPS | TADF | Twisted Intramolecular Charge Transfer (TICT) | researchgate.net |

| DMAC-TRZ | TADF | Host-guest system for delayed fluorescence | acs.org |

| 9,10-Diphenylanthracene | Exciton Dynamics Study | Exciton and excimer emission | rsc.org |

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

While the primary application of 9,10-diphenyl-9,10-dihydroacridine derivatives has been in OLEDs, their unique electronic properties also make them potential candidates for use in organic photovoltaics (OPVs) and organic solar cells (OSCs). nih.govrsc.org In an OPV device, light absorption creates excitons, which must then diffuse to a donor-acceptor interface to be separated into free charge carriers.

The morphology of the active layer in an OPV, which is typically a blend of a donor and an acceptor material, is critical for efficient device operation. A well-controlled morphology with distinct donor and acceptor phases allows for efficient exciton dissociation and charge transport to the respective electrodes.

While specific studies on the use of 9,10-diphenyl-9,10-dihydroacridine for active layer morphology control in OPVs are not extensively reported in the provided context, the principles of morphology optimization are well-established. For example, in other polymer solar cells, additives like 1,8-diiodooctane (DIO) are used to influence the phase separation and create a more favorable network for charge transport. mdpi.com The rigid and bulky nature of the 9,10-diphenyl-9,10-dihydroacridine core could potentially be leveraged to influence the packing and morphology of the active layer blend.

Efficient charge separation at the donor-acceptor interface and the subsequent transport of charges to the electrodes are essential for high-performance OPVs. Conversely, charge recombination, where a separated electron and hole recombine before being collected, is a major loss mechanism. mdpi.com

Studies on related systems, such as dimers and trimers of 9,10-bis(phenylethynyl)anthracene, have shown that triplet excited state formation can occur through charge recombination following a symmetry-breaking charge separation. nih.govnih.gov Understanding these charge separation and recombination pathways is crucial for designing new materials for OPVs. The donor properties of the 9,10-dihydroacridine moiety could be utilized in conjunction with a suitable acceptor to create a system with an efficient driving force for charge separation.

The dynamics of charge photogeneration and recombination are often studied using transient absorption spectroscopy. nih.govnih.gov In some non-fullerene polymer solar cells, bimolecular recombination is a critical form of carrier recombination. mdpi.com This type of recombination occurs between an electron and a hole originating from different photons and is dependent on the carrier concentration. mdpi.com

Photocatalysis and Environmental Remediation Applications

Materials based on the 9,10-Diphenyl-9,10-dihydroacridine core are being explored for photocatalytic applications. The efficacy of such organic compounds in photocatalysis is often linked to their ability to generate long-lived excited triplet states, which can efficiently interact with surrounding molecules to initiate chemical reactions. This is a characteristic feature of TADF compounds, a class of materials for which 9,10-Diphenyl-9,10-dihydroacridine serves as a foundational structure researchgate.net.

The photocatalytic degradation of organic pollutants using organic semiconductors generally proceeds through the generation of highly reactive oxygen species (ROS). The process is initiated when the photocatalyst absorbs light, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an excited singlet state.